

Introduction: The Significance of a Core Scaffold in Neuropharmacology

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Compound of Interest

Compound Name: **3-(Piperidin-4-yl)benzo[d]isoxazole**

Cat. No.: **B3156928**

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3-(Piperidin-4-yl)benzo[d]isoxazole stands as a pivotal molecular scaffold in modern medicinal chemistry. While not a therapeutic agent in itself, its rigid, fused-ring structure combined with the versatile piperidine moiety forms the foundational core of several critical second-generation antipsychotic drugs, including risperidone and paliperidone^{[1][2][3]}. The benzisoxazole ring system, in particular, is a privileged structure known for its favorable interactions with key neurological targets, primarily serotonergic (5-HT2A) and dopaminergic (D2) receptors^{[1][4]}.

Understanding the intrinsic physicochemical properties of this core structure is paramount for researchers, scientists, and drug development professionals. These properties govern the molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough characterization allows for rational drug design, enabling chemists to modify the scaffold to optimize potency, selectivity, and pharmacokinetic parameters. This guide provides a comprehensive analysis of the key physicochemical attributes of **3-(Piperidin-4-yl)benzo[d]isoxazole**, detailing the theoretical importance, experimental determination, and available data for each property.

Molecular Structure and Foundational Properties

The molecule's architecture, consisting of a bicyclic aromatic benzisoxazole system linked at the 3-position to the 4-position of a piperidine ring, dictates its fundamental chemical and physical nature.

Caption: Chemical structure of **3-(Piperidin-4-yl)benzo[d]isoxazole**.

The table below summarizes its core identifiers and computed physical properties, which serve as a foundational dataset for further analysis.

Property	Value	Source
CAS Number	84163-68-8	[5] [6]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O	[5] [6]
Molecular Weight	202.25 g/mol	[5]
Exact Mass	202.110613074 Da	[5] [6]
XLogP3 (Computed)	1.9 / 2.62360	[5] [6]
Topological Polar Surface Area (TPSA)	38.1 Å ²	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	1	[5]
Density (Predicted)	1.144 g/cm ³	[6]
Boiling Point (Predicted)	355.5 °C at 760 mmHg	[6]
Flash Point (Predicted)	168.8 °C	[6]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

Expertise & Experience: The pKa value is arguably one of the most critical physicochemical parameters for any drug candidate containing an ionizable group. For **3-(Piperidin-4-yl)benzo[d]isoxazole**, the secondary amine within the piperidine ring is the primary basic center. Its pKa dictates the degree of ionization at various physiological pH levels. This is fundamentally important because the charged (protonated) and uncharged (neutral) forms of the molecule exhibit vastly different properties. The charged form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more likely to permeate biological

membranes via passive diffusion. An optimal pKa is often a delicate balance to ensure sufficient aqueous solubility for formulation and dissolution in the gut, as well as adequate lipophilicity for absorption.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination, offering high accuracy and reliability.

- Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
- Titration: The solution is titrated with a standardized acid (e.g., 0.1 M HCl) while the pH is continuously monitored with a calibrated pH electrode.
- Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the half-equivalence point, where half of the basic piperidine groups have been protonated. Specialized software is used to calculate the pKa by fitting the titration data to the Henderson-Hasselbalch equation.

Trustworthiness: This method is self-validating. The sharpness of the inflection point on the titration curve provides a direct visual indicator of the measurement's quality. Furthermore, the protocol includes rigorous calibration of the pH meter and standardization of the titrant, ensuring the accuracy of the final pKa value.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP and logD): Gauging Membrane Permeability

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a crucial determinant of its ability to cross the lipid bilayers of cell membranes, including the intestinal wall and the blood-brain barrier.

- logP (Partition Coefficient): This value represents the ratio of the concentration of the neutral species of a compound in an immiscible octanol/water mixture at equilibrium. It is an intrinsic property of the molecule.

- **logD (Distribution Coefficient):** This is a more physiologically relevant metric for ionizable compounds like our topic molecule. It measures the concentration ratio of all species (neutral and ionized) between octanol and a buffered aqueous phase at a specific pH. For a basic compound, as the pH decreases, ionization increases, leading to a lower logD value.

The computed XLogP3 value of ~1.9-2.6 suggests moderate lipophilicity, a range often associated with good oral absorption and CNS penetration capabilities^{[5][6]}.

Experimental Protocol: Shake-Flask Method for logD_{7.4}

The shake-flask method, while traditional, remains a highly reliable technique for determining lipophilicity.

- **System Preparation:** Prepare a buffered aqueous solution at pH 7.4 (to mimic physiological pH) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer.
- **Partitioning:** A known concentration of the compound is dissolved in the buffered aqueous phase. An equal volume of the saturated n-octanol is added.
- **Equilibration:** The mixture is vigorously shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium. The mixture is then centrifuged to ensure complete phase separation.
- **Quantification:** The concentration of the compound in both the aqueous and octanol phases is accurately measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The logD_{7.4} is calculated using the formula: $\log D_{7.4} = \log_{10} \left(\frac{[\text{Compound}]_{\text{octanol}}}{[\text{Compound}]_{\text{aqueous}}} \right)$

Trustworthiness: The protocol's integrity is maintained by running controls, ensuring complete phase separation, and using a validated analytical method (HPLC) for quantification, which provides both accuracy and specificity. Mass balance calculations (ensuring the total amount of compound recovered from both phases equals the initial amount) further validate the experimental result.

Caption: Experimental workflow for logD determination using the shake-flask method.

Solubility: A Prerequisite for Bioavailability

Expertise & Experience: A drug must first dissolve to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The solubility of **3-(Piperidin-4-yl)benzo[d]isoxazole** is expected to be pH-dependent due to the basic piperidine nitrogen. At lower pH values (e.g., in the stomach), the compound will be protonated and exist as a more soluble salt. At higher pH values (e.g., in the intestine), it will be predominantly in its less soluble, neutral free-base form.

While specific experimental data for the parent compound is not readily available in the provided search results, related compounds like risperidone are described as "practically insoluble in water" but soluble in 0.1 N HCl, which aligns with this pH-dependent behavior^{[4][7]}.

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility, which is the most relevant measure for drug development.

- **Sample Preparation:** An excess amount of the solid compound is added to vials containing aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
- **Equilibration:** The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The resulting slurry is filtered or centrifuged to remove the undissolved solid.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method like HPLC-UV.
- **Data Reporting:** Solubility is reported in units such as mg/mL or μ M at each specific pH.

Trustworthiness: The use of an excess of solid material and allowing sufficient time to reach equilibrium ensures that the measured concentration represents the true thermodynamic solubility limit. Visual inspection for remaining solid before quantification confirms that the solution was indeed saturated.

Physical State and Thermal Properties

Physical Appearance: The fluorinated analog, 6-fluoro-3-(4-piperidinyl)benzisoxazole, is described as a solid[8]. It is reasonable to infer that the parent compound, **3-(Piperidin-4-yl)benzo[d]isoxazole**, also exists as a solid at room temperature.

Melting Point (mp): The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid and the strength of its crystal lattice. A sharp melting range is characteristic of a pure substance. The melting point for the 6-fluoro derivative is reported as 59-64 °C[8].

Experimental Protocol: Capillary Melting Point Determination

- **Sample Loading:** A small amount of finely powdered, dry sample is packed into a capillary tube.
- **Heating:** The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

Differential Scanning Calorimetry (DSC): For more precise thermal analysis, DSC is employed. It measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak corresponds to the melting point and also provides the enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$), which is a measure of the energy required to break the crystal lattice. This technique is invaluable for studying polymorphism and solid-state stability[9].

Spectroscopic Profile for Structural Confirmation

Expertise & Experience: Spectroscopic techniques provide an unambiguous "fingerprint" of a molecule, confirming its identity and structure.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: Would provide information on the number and connectivity of hydrogen atoms. Key expected signals would include distinct aromatic protons on the benzisoxazole ring, and a series of aliphatic protons for the piperidine ring, including a characteristic signal for the N-H proton. A published spectrum for a similar derivative shows aromatic signals between δ 6.88 and 8.34 ppm[10].
- ^{13}C NMR: Would show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
- Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous confirmation of the molecular formula[11]. The expected $[\text{M}+\text{H}]^+$ ion for $\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}$ would be approximately m/z 203.118.
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For **3-(Piperidin-4-yl)benzo[d]isoxazole**, characteristic peaks would be expected for N-H stretching (around $3300\text{-}3500\text{ cm}^{-1}$), C-H stretching (aromatic and aliphatic, $\sim 2800\text{-}3100\text{ cm}^{-1}$), C=C and C=N stretching in the aromatic region (around $1500\text{-}1650\text{ cm}^{-1}$), and C-O stretching[9].

Conclusion

3-(Piperidin-4-yl)benzo[d]isoxazole is a molecule of significant interest due to its central role in the architecture of important antipsychotic drugs. Its physicochemical properties—moderate lipophilicity, a basic pKa conferred by the piperidine nitrogen, and pH-dependent solubility—are characteristic of a scaffold well-suited for developing orally bioavailable and CNS-active agents. A comprehensive understanding and experimental determination of these properties, using robust methodologies as outlined in this guide, are essential for any research program focused on the rational design and development of novel therapeutics derived from this valuable molecular core.

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